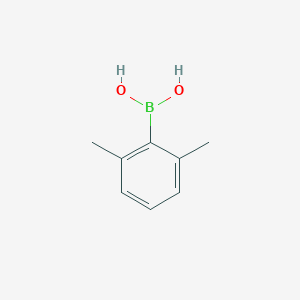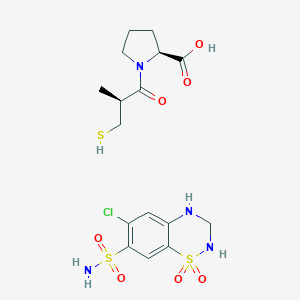
Capozide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capozide is a combination drug that is used to treat high blood pressure. It is a combination of two drugs, captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme (ACE) inhibitor, while hydrochlorothiazide is a diuretic. Capozide works by relaxing blood vessels and reducing the amount of water in the body, which helps to lower blood pressure.
作用機序
Capozide works by inhibiting the action of Capozide, which is an enzyme that converts angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting the action of Capozide, captopril reduces the formation of angiotensin II, which leads to vasodilation and a decrease in blood pressure. Hydrochlorothiazide works by increasing the excretion of sodium and water from the body, which reduces the volume of blood and decreases blood pressure.
生化学的および生理学的効果
Capozide has several biochemical and physiological effects. It reduces the levels of angiotensin II, aldosterone, and catecholamines in the body. It also increases the levels of bradykinin, which is a vasodilator. Capozide reduces the resistance of blood vessels, which leads to a decrease in blood pressure. It also reduces the workload of the heart by reducing the volume of blood in the body.
実験室実験の利点と制限
Capozide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to animals for research purposes. However, capozide also has some limitations. It can cause side effects such as hypotension, electrolyte imbalances, and renal dysfunction, which may affect the results of experiments. It is also not suitable for use in some animal models due to differences in drug metabolism and pharmacokinetics.
将来の方向性
There are several future directions for research on capozide. One area of research is the development of new Capozide inhibitors and diuretics with improved efficacy and fewer side effects. Another area of research is the identification of new targets for the treatment of hypertension, such as the renin-angiotensin system and the sympathetic nervous system. Additionally, research is needed to better understand the long-term effects of capozide on cardiovascular health and to identify new biomarkers for the early detection of hypertension.
合成法
Capozide is synthesized by combining captopril and hydrochlorothiazide in specific proportions. Captopril is synthesized by reacting L-proline with 3-mercapto-2-methylpropanoyl-L-proline. Hydrochlorothiazide is synthesized by reacting 4-amino-6-chloro-1,3-benzenedisulfonamide with 1,1-dioxide.
科学的研究の応用
Capozide is widely used in scientific research to study the effects of Capozide inhibitors and diuretics on blood pressure. It is also used to study the effects of these drugs on various physiological and biochemical parameters.
特性
CAS番号 |
110075-07-5 |
|---|---|
製品名 |
Capozide |
分子式 |
C16H23ClN4O7S3 |
分子量 |
515 g/mol |
IUPAC名 |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |
InChIキー |
SFIUYASDNWEYDB-HHQFNNIRSA-N |
異性体SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
正規SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
同義語 |
Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
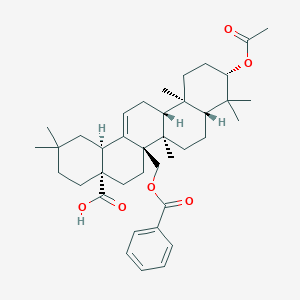
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
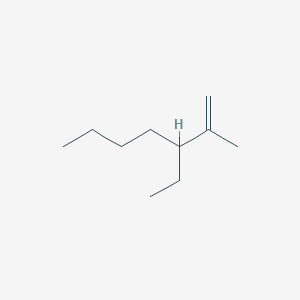
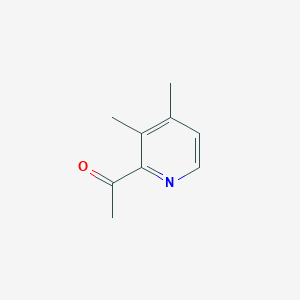
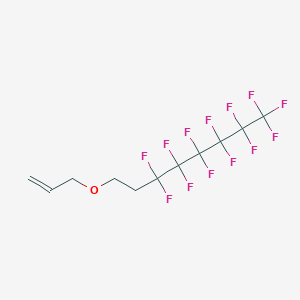
![2,9-Di(tridecan-7-yl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B34857.png)
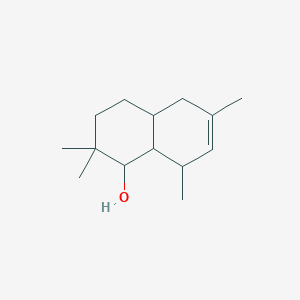
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
